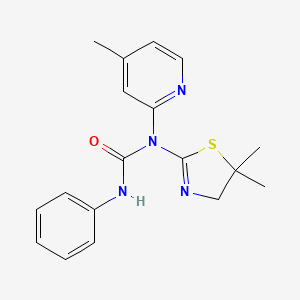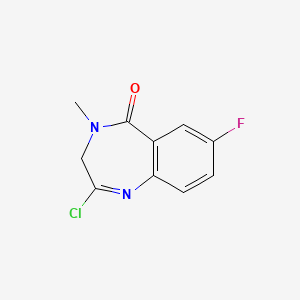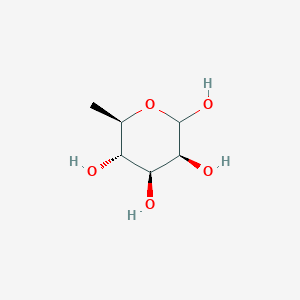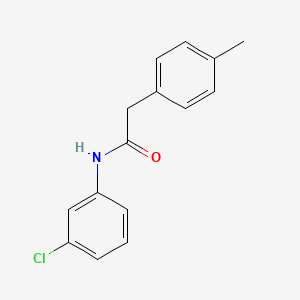![molecular formula C13H16N2O5 B14160617 N-[(4-ethoxyphenyl)carbonyl]glycylglycine CAS No. 57463-80-6](/img/structure/B14160617.png)
N-[(4-ethoxyphenyl)carbonyl]glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)carbonyl]glycylglycine is a compound that belongs to the class of dipeptides It is formed by the combination of two glycine molecules with an additional ethoxyphenyl carbonyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)carbonyl]glycylglycine typically involves the acylation of glycylglycine with 4-ethoxyphenyl carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxyphenyl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-ethoxyphenyl)carbonyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein folding and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxyphenyl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylglycine: Another dipeptide with an acetyl group instead of an ethoxyphenyl group.
N-benzoylglycine: Contains a benzoyl group instead of an ethoxyphenyl group.
N-formylglycine: Has a formyl group instead of an ethoxyphenyl group.
Uniqueness
N-[(4-ethoxyphenyl)carbonyl]glycylglycine is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
57463-80-6 |
|---|---|
Fórmula molecular |
C13H16N2O5 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-[[2-[(4-ethoxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H16N2O5/c1-2-20-10-5-3-9(4-6-10)13(19)15-7-11(16)14-8-12(17)18/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,19)(H,17,18) |
Clave InChI |
NCIRAXJMHLSAKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







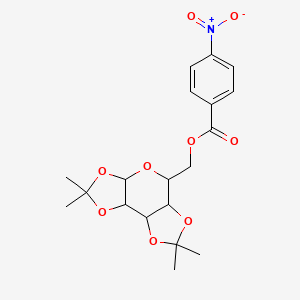
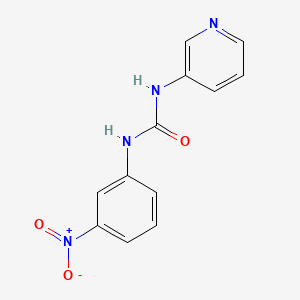
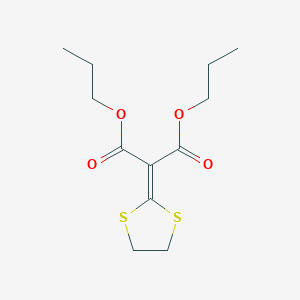
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
